2-Amino-4-ethoxybenzothiazole

Vue d'ensemble

Description

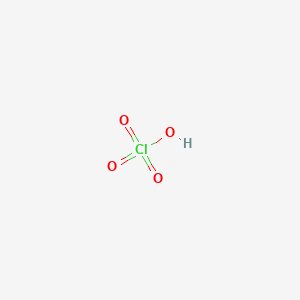

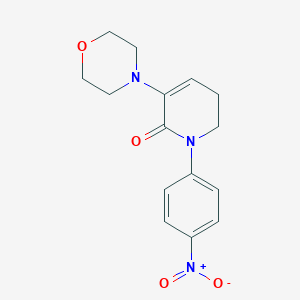

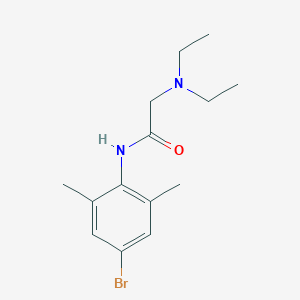

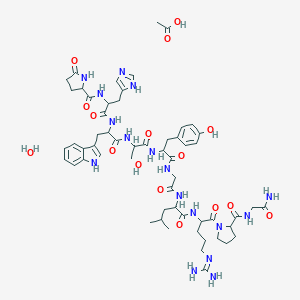

2-Amino-4-ethoxybenzothiazole is a compound with the molecular formula C9H10N2OS . It is a derivative of benzothiazole, a class of compounds that have been found to have significant medicinal properties .

Synthesis Analysis

The synthesis of 2-Amino-4-ethoxybenzothiazole and its derivatives often involves reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Molecular Structure Analysis

The molecular structure of 2-Amino-4-ethoxybenzothiazole consists of a benzothiazole ring with an ethoxy group at the 4-position and an amino group at the 2-position .Chemical Reactions Analysis

2-Amino-4-ethoxybenzothiazole can undergo various chemical reactions due to the presence of the amino group. For instance, it can react with carboxylic acids to produce salts of compounds with various organic acids .Physical And Chemical Properties Analysis

2-Amino-4-ethoxybenzothiazole is a beige chunky solid . It has a molecular weight of 194.25 g/mol .Applications De Recherche Scientifique

Synthetic Organic Chemistry

2-Amino-4-ethoxybenzothiazole is a versatile compound used in synthetic organic chemistry . The 2-aminobenzothiazole scaffold is synthetically accessible and has multiple applications in this field . It serves as a reactant or a reaction intermediate for affording various fused heterocycles .

Biological Fields

The compound also finds applications in biological fields due to its potent pharmacological activities . The 2-aminobenzothiazole scaffold is fascinating for multiple applications in biological fields .

Pharmaceuticals

2-Amino-4-ethoxybenzothiazole is widely used in pharmaceuticals. Its intriguing properties and diverse applications make it an invaluable tool for studying various fields, including pharmaceuticals.

Materials Science

In addition to pharmaceuticals, the compound is also used in materials science. Its unique properties make it suitable for various applications in this field.

Organic Synthesis

2-Amino-4-ethoxybenzothiazole is used in organic synthesis. It’s a versatile chemical compound that can be used to synthesize a wide range of other compounds.

Antibacterial Agents

Urea and amide derivatives of 2-amino-4-ethoxybenzothiazole have been synthesized and evaluated as potential antibacterial agents . These derivatives have shown promising results against several bacterial strains .

Mécanisme D'action

Target of Action

It’s known that 2-aminobenzothiazole derivatives, which include 2-amino-4-ethoxybenzothiazole, have been found to exhibit potent pharmacological activities . These compounds have been used in the synthesis of various heterocyclic compounds due to their versatile and synthetically accessible scaffolds .

Mode of Action

2-aminobenzothiazole derivatives have been reported to serve as reactants or reaction intermediates for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Biochemical Pathways

It’s known that 2-aminothiazole derivatives have shown inhibitory activity against a wide range of human cancerous cell lines . , which is a critical signaling pathway in cell proliferation and survival.

Pharmacokinetics

The molecular weight of the compound is 194253, which could potentially influence its bioavailability .

Result of Action

It’s known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Action Environment

One study showed that new 2-amino-6-ethoxybenzothiazole derivatives were synthesized and tested for their influence on physical work capacity in mice . Another study showed that 2-amino-4-acetaminoanisole, a similar compound, was degraded from wastewater using a nano-Fe3O4-catalyzed Fenton system .

Safety and Hazards

Orientations Futures

New 2-amino-6-ethoxybenzothiazole derivatives have been synthesized and tested for their influence on physical work capacity in mice . The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs, and 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Propriétés

IUPAC Name |

4-ethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGMOMZRSFGBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166438 | |

| Record name | 2-Amino-4-ethoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-ethoxybenzothiazole | |

CAS RN |

15850-79-0 | |

| Record name | 4-Ethoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15850-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-ethoxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015850790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-ethoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-ETHOXYBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL9RLY05NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)